molecular formula C16H14N2O B7505631 2-(Phenoxymethyl)-3-methylquinoxaline

2-(Phenoxymethyl)-3-methylquinoxaline

Cat. No. B7505631
M. Wt: 250.29 g/mol
InChI Key: LHZIQMKMMKYAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenoxymethyl)-3-methylquinoxaline, also known as PMQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. PMQ is a quinoxaline derivative that possesses a unique chemical structure, which makes it an attractive candidate for various research studies.

Scientific Research Applications

2-(Phenoxymethyl)-3-methylquinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(Phenoxymethyl)-3-methylquinoxaline has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy. In material science, 2-(Phenoxymethyl)-3-methylquinoxaline has been utilized as a building block for the synthesis of various functional materials, including fluorescent dyes and conducting polymers. In organic electronics, 2-(Phenoxymethyl)-3-methylquinoxaline has been investigated for its potential use as a hole-transporting material in organic solar cells.

Mechanism of Action

The exact mechanism of action of 2-(Phenoxymethyl)-3-methylquinoxaline is not fully understood. However, it is believed that 2-(Phenoxymethyl)-3-methylquinoxaline exerts its biological activity by interacting with cellular components, such as DNA and proteins. 2-(Phenoxymethyl)-3-methylquinoxaline has been shown to intercalate into DNA, which can lead to DNA damage and cell death. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and DNA polymerase, which are essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
2-(Phenoxymethyl)-3-methylquinoxaline has been shown to exhibit various biochemical and physiological effects, which are dependent on the concentration and duration of exposure. At low concentrations, 2-(Phenoxymethyl)-3-methylquinoxaline has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various fungal and bacterial strains. At higher concentrations, 2-(Phenoxymethyl)-3-methylquinoxaline can lead to DNA damage and cell death in both cancer and normal cells. 2-(Phenoxymethyl)-3-methylquinoxaline has also been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2-(Phenoxymethyl)-3-methylquinoxaline has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and broad range of potential applications. However, 2-(Phenoxymethyl)-3-methylquinoxaline also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to study its biological activity in vitro. 2-(Phenoxymethyl)-3-methylquinoxaline also has limited stability under certain conditions, which can lead to degradation and loss of activity.

Future Directions

There are several future directions for research on 2-(Phenoxymethyl)-3-methylquinoxaline. One potential direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its use as a building block for the synthesis of novel functional materials, such as fluorescent dyes and conducting polymers. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(Phenoxymethyl)-3-methylquinoxaline and to optimize its biological activity for various applications.

Synthesis Methods

2-(Phenoxymethyl)-3-methylquinoxaline can be synthesized by the condensation of o-phenylenediamine and paraformaldehyde in the presence of a catalyst. The reaction takes place in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or chromatography to obtain pure 2-(Phenoxymethyl)-3-methylquinoxaline. The synthesis method of 2-(Phenoxymethyl)-3-methylquinoxaline is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

2-methyl-3-(phenoxymethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-16(11-19-13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZIQMKMMKYAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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